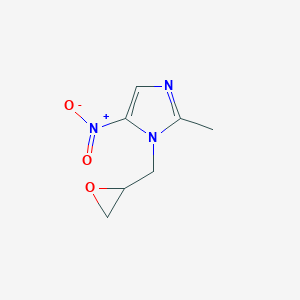

1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole

Description

Properties

IUPAC Name |

2-methyl-5-nitro-1-(oxiran-2-ylmethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-5-8-2-7(10(11)12)9(5)3-6-4-13-6/h2,6H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXRQOREXATYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC2CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937382 | |

| Record name | 2-Methyl-5-nitro-1-[(oxiran-2-yl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16773-52-7 | |

| Record name | 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16773-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-nitro-1-[(oxiran-2-yl)methyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-EPOXYPROPYL)-2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C59XV6EY55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Protocol

-

Starting Material : (R)- or (S)-1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole (100 g, 0.45 mol).

-

Base : Aqueous KOH (30 g in 250 mL H₂O) or NaOH (10% w/v).

-

Conditions : Reaction conducted at 5–20°C for 0.5–2 hours.

-

Workup : Filtration, water washing, and drying under reduced pressure.

Yield : 80–81.5 g (80–81.5% yield).

Optical Rotation : (C=1.0, ethanol or dichloromethane).

This method is favored for its scalability and high enantiomeric excess (>95%), critical for pharmaceutical applications. The stereochemical outcome is directly influenced by the chirality of the starting material, enabling the production of both (R)- and (S)-epoxides.

Sulfate-Mediated Ring-Closing Reactions

Patent EP0399901A1 discloses an alternative pathway using 3-chloro-1,2-propanediol sulfate as the epoxidizing agent. This method avoids strong bases, reducing side reactions such as nitro group reduction.

Lewis Acid-Catalyzed Epoxidation

Though less common, epichlorohydrin-based epoxidation in the presence of Lewis acids (e.g., BF₃·Et₂O) has been explored. This method is suitable for substrates sensitive to alkaline conditions.

Reaction Protocol

-

Catalyst : Boron trifluoride etherate (5–10 mol%).

-

Epoxidizing Agent : Epichlorohydrin.

-

Conditions : Room temperature, 12–24 hours.

Yield : Moderate (50–70%), with challenges in isolating enantiopure products.

Comparative Analysis of Methods

Critical Considerations

-

Stereochemical Control : Alkaline cyclization ensures high enantiomeric excess, making it ideal for producing (R)- and (S)-epoxides required for optically active drugs like ornidazole.

-

Environmental Impact : Solvent-free and sulfate-mediated methods align with green chemistry principles but require optimization for large-scale use.

-

Regulatory Compliance : Residual solvents (e.g., acetonitrile) must meet ICH guidelines, necessitating rigorous purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The epoxy group can be opened by nucleophiles, leading to the formation of various derivatives.

Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Scientific Research Applications

Antimicrobial and Antiparasitic Activity

1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole is primarily recognized for its antimicrobial properties , especially against protozoan pathogens. It is noted as an impurity of Ornidazole, which is effective against Trichomonas vaginalis, a pathogenic protozoan responsible for trichomoniasis. The minimum inhibitory concentration (MIC) for Ornidazole is approximately 1.2 µg/ml, while the racemic and isomeric forms of this compound demonstrate comparable or superior activity at concentrations around 1.0 µg/ml .

Table 1: Antimicrobial Efficacy Comparison

| Compound | MIC (µg/ml) |

|---|---|

| Ornidazole | 1.2 |

| Racemic this compound | 1.0 |

| S-type isomer | 1.0 |

| R-type isomer | 1.1 |

This compound's effectiveness as a trichomonacide indicates its potential for treating infections caused by similar protozoa.

Chemotherapeutic Applications

Recent studies highlight the potential of nitroimidazole compounds, including this compound, in cancer therapy. Nitroimidazoles are known to act as hypoxia-selective radiosensitizers , enhancing the efficacy of radiotherapy in hypoxic tumor environments . The unique properties of this compound allow it to selectively accumulate in hypoxic tissues, making it a valuable candidate for targeted cancer therapies.

Synthesis and Derivative Development

The synthesis of this compound involves various chemical processes that can yield derivatives with enhanced biological activities. For instance, methods involving alkali metal alkoxides have been employed to modify the compound's structure for improved efficacy against specific pathogens .

Case Studies and Research Findings

Research has demonstrated that modifications to the nitroimidazole core can lead to compounds with superior pharmacological profiles. For example, studies on the structural modifications of nitroimidazoles have shown improved activity against anaerobic bacteria and protozoa when compared to their parent compounds .

Case Study: Trichomonacidal Efficacy

A study evaluating the efficacy of various nitroimidazole derivatives found that certain modifications resulted in compounds with significantly reduced toxicity while maintaining high levels of activity against Trichomonas vaginalis. This highlights the importance of structural optimization in developing safer therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole involves the interaction of its functional groups with biological targets. The epoxy group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₇H₉N₃O₃

- Molecular Weight : 183.16 g/mol

- Structural Features : The epoxy group introduces high reactivity, enabling ring-opening reactions with nucleophiles (e.g., hydrolysis to form diols) .

- Synthesis : Produced via cyclization of ornidazole (1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole) in alkaline conditions (3 M NaOH, 60–70°C), yielding 85% product with a melting point of 113°C .

Structural Analogues and Derivatives

Table 1: Structural Comparison of Selected Nitroimidazole Derivatives

Key Observations:

- Epoxide vs. Diol : The epoxy group in the target compound differentiates it from Levornidazole Impurity III (dihydroxypropyl), which is its hydrolysis product. This structural variation impacts reactivity and stability; the epoxide is more electrophilic and prone to ring-opening .

- Ornidazole Comparison : Ornidazole, a parent compound, contains a chloro-hydroxypropyl chain. The target compound is synthesized from ornidazole via epoxidation, replacing the chloro and hydroxyl groups with an epoxide .

- Alkyl vs.

Table 2: Pharmacological and Antimicrobial Profiles

Key Observations:

- Target Compound: Primarily noted as a process impurity, its biological activity is less pronounced compared to ornidazole or benzotriazole derivatives. However, its epoxy group may serve as a precursor for active metabolites .

- Metal Coordination : Ornidazole’s hydroxyl and chloro groups enable coordination with metal ions (e.g., Cu²⁺), enhancing antitoxoplasma activity. The epoxy group’s electrophilicity may hinder similar interactions .

Physicochemical Properties

- Spectroscopic Data: IR spectra of benzotriazole derivatives show NO₂ vibrations at 1539 and 1330 cm⁻¹ (), whereas the target compound’s epoxy group would exhibit distinct C-O-C stretching (~850 cm⁻¹).

- Elemental Analysis : The target compound (C₇H₉N₃O₃) has higher oxygen content than alkylated derivatives (e.g., C₇H₁₁N₃O₂ for isopropyl analogues), influencing solubility and polarity .

Biological Activity

1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole is a compound belonging to the nitroimidazole class, which has garnered attention for its biological activity, particularly in the treatment of protozoan infections and as a potential radiosensitizer in cancer therapy. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4(or 5)-nitroimidazole with bis-(3-chloro-2-hydroxypropyl) sulfate under controlled conditions. The process includes heating the reactants and subsequent extraction and purification steps to yield the final product .

The biological activity of nitroimidazoles is primarily attributed to their ability to undergo reductive activation within anaerobic environments. This activation leads to the formation of reactive metabolites that can damage DNA and other macromolecules within target organisms. The nitro group in the 5-position is crucial for this activity, as it must remain sterically unimpeded for effective interaction with biological targets .

Antimicrobial and Antiparasitic Effects

This compound exhibits significant antimicrobial properties against various protozoa and anaerobic bacteria. Its efficacy is particularly noted in:

- Protozoan Infections : It has shown effectiveness against Leishmania species and other neglected tropical diseases. Studies indicate that derivatives of 5-nitroimidazole can achieve low IC50 values (concentration required to inhibit 50% of the organism) against resistant strains .

- Anaerobic Bacteria : The compound has been evaluated for its activity against bacteria such as Clostridium difficile, demonstrating potential as an alternative treatment option .

Radiosensitizing Properties

In cancer therapy, compounds like this compound serve as radiosensitizers. They enhance the effects of radiation therapy by selectively targeting hypoxic tumor cells. Research indicates that these compounds can significantly increase the cytotoxic effects of radiation in murine models, making them candidates for further clinical evaluation .

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have highlighted the multifaceted roles of nitroimidazoles in pharmacology:

- A systematic review indicated that various derivatives exhibit strong antimalarial activity, with some achieving IC50 values significantly lower than traditional treatments .

- Research on fexinidazole derivatives has shown superior efficacy in murine models for visceral leishmaniasis compared to existing treatments like miltefosine .

- In vivo studies demonstrated that nitroimidazoles promote oxidative stress in target cells, leading to apoptosis and enhanced therapeutic outcomes against resistant strains .

Q & A

Basic Research Questions

What are the standard synthetic pathways for preparing 1-(2,3-Epoxypropyl)-2-methyl-5-nitroimidazole, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution reactions, where 2-methyl-5-nitroimidazole reacts with epichlorohydrin under alkaline conditions. Key parameters include:

- Temperature control : Maintaining 40–60°C to prevent epoxy ring opening .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction efficiency .

- Catalysts : Alkali metal hydroxides (e.g., NaOH) to deprotonate the imidazole nitrogen for nucleophilic attack .

Yield optimization requires monitoring reaction progress via HPLC ( ) to detect side products like 1-(3-chloro-2-hydroxypropyl) derivatives, which arise from incomplete epoxidation .

How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- Spectroscopic techniques :

- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical m/z values .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the epoxypropyl moiety .

What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent moisture-induced epoxy ring hydrolysis .

- Light sensitivity : Protect from UV exposure to avoid nitro group reduction or photodegradation .

- Stability monitoring : Use HPLC-UV every 3–6 months to detect degradation products (e.g., diol derivatives from ring opening) .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the epoxy group with chlorohydrin) to isolate pharmacophoric contributions .

- Computational docking : Use software like AutoDock to model interactions with target enzymes (e.g., bacterial nitroreductases) and validate with in vitro enzyme inhibition assays .

- Statistical analysis : Apply factorial design (e.g., 2^k designs) to assess synergistic/antagonistic effects of substituent combinations .

What advanced strategies are used to characterize impurities in this compound batches?

Methodological Answer:

- HPLC-MS/MS : Identify trace impurities (e.g., 1-(3-chloro-2-hydroxypropyl) derivatives) using gradient elution and ion-trap detection .

- Comparative analysis : Cross-reference impurity profiles with EP/Ph. Eur. reference standards (e.g., MM0948.03) for regulatory compliance .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways .

How can researchers optimize the epoxypropyl group’s reactivity for targeted drug delivery?

Methodological Answer:

- Epoxy ring-opening reactions : Use nucleophiles (e.g., thiols, amines) under controlled pH to generate prodrug conjugates. Monitor reaction kinetics via stopped-flow spectroscopy .

- Computational modeling : Apply quantum mechanical calculations (e.g., DFT) to predict regioselectivity in ring-opening reactions .

- In vivo stability assays : Radiolabel the compound (e.g., ¹⁴C) to track metabolic activation in animal models .

Methodological Design and Data Analysis

What experimental designs are suitable for studying the compound’s pharmacokinetics?

Methodological Answer:

- Pharmacokinetic (PK) studies :

- Compartmental modeling : Use software like Phoenix WinNonlin to derive absorption/distribution parameters .

How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

- Molecular dynamics (MD) simulations : Refine docking poses by simulating protein-ligand interactions over 100+ ns trajectories .

- Free-energy perturbation (FEP) : Calculate binding affinity differences between predicted and observed active compounds .

- Meta-analysis : Compare datasets from multiple studies to identify confounding variables (e.g., solvent effects in assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.